Benzenemethanamine, 4-methyl-N-(trimethylsilyl)-
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Overview
Description
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- is an organic compound with the molecular formula C11H19NSi It is a derivative of benzenemethanamine, where the amine group is substituted with a trimethylsilyl group and a methyl group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- typically involves the reaction of 4-methylbenzenemethanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methylbenzenemethanamine+Trimethylsilyl chloride→Benzenemethanamine, 4-methyl-N-(trimethylsilyl)-+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted benzenemethanamines.
Scientific Research Applications
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- involves its interaction with molecular targets through its amine and silyl groups. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-methyl-: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Benzenemethanamine, N,N,4-trimethyl-: Contains additional methyl groups on the amine nitrogen, altering its steric and electronic properties.
Uniqueness
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various applications, particularly in organic synthesis and biochemical research.
Properties
CAS No. |
920033-58-5 |
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Molecular Formula |
C11H19NSi |
Molecular Weight |
193.36 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-10-5-7-11(8-6-10)9-12-13(2,3)4/h5-8,12H,9H2,1-4H3 |
InChI Key |
DVJZCTMWSKPACV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN[Si](C)(C)C |
Origin of Product |
United States |
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